Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanol
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Overview
Description
“Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanol” is a compound that contains a pyridine ring and a phenyl ring, both of which are common structures in organic chemistry . It has a molecular weight of 253.22 . This compound is used as an electron transport and hole blocking material in organic light emitting diodes (OLED) .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C13H10F3NO/c14-13(15,16)11-5-1-3-9(7-11)12(18)10-4-2-6-17-8-10/h1-8,12,18H .Scientific Research Applications
Synthesis and Chemical Properties
Antimicrobial Activity : Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanol derivatives have shown promising antimicrobial properties. Certain compounds, particularly those with a methoxy group, exhibit high antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2012).
Catalytic Applications : Derivatives of this compound have been used in catalytic applications, showing good activity and selectivity. This demonstrates the versatility of this compound in chemical synthesis and its potential use in various industrial applications (Roffe et al., 2016).
Biocatalytic Production : Biocatalysis has been used to produce enantiomerically pure forms of phenyl(pyridin-2-yl)methanol. Lactobacillus paracasei BD101, a bacterial strain, showed promising results as a biocatalyst, producing the compound in high enantiomeric excess and yield. This highlights the potential of biocatalysis in producing enantiomerically pure compounds for various applications, such as pharmaceuticals (Şahin et al., 2019).
Antimycobacterial Evaluation : this compound derivatives have been evaluated for their antimycobacterial activities. Some derivatives demonstrated activity comparable to standard drugs against mycobacteria, indicating potential applications in treating infections caused by these bacteria (Narasimhan et al., 2011).
Anticancer Agents : Novel pyridine derivatives containing this compound structure have been synthesized and evaluated as potential anticancer agents. Some compounds exhibited higher antitumor activity than doxorubicin, particularly against liver, colon, and breast cancer cell lines, highlighting the potential therapeutic applications of these derivatives (Hafez & El-Gazzar, 2020).
Physicochemical Studies
Spectroelectrochemical Analysis : this compound derivatives have been studied using spectroelectrochemical methods to understand the influence of substituent position on adsorption mode and electrode type. This research provides insights into the molecular arrangement and interaction with metal surfaces, which is crucial for designing materials for electronic and sensing applications (Pięta et al., 2015).
Remote Substituent Influence on Metal Binding : The presence of this compound structures in ligands can influence the thermodynamics and kinetics of metal binding. This finding is significant for the design of metal coordination complexes with specific properties for applications in catalysis, sensing, and material science (Gong & Gibb, 2004).
Spectroscopic Property Analysis : The electronic absorption, excitation, and fluorescence properties of this compound derivatives have been studied in various solvents. This research enhances the understanding of the photophysical behavior of these compounds, which is crucial for their application in optoelectronic devices and sensors (Al-Ansari, 2016).
Safety and Hazards
The safety information available indicates that dust formation should be avoided and contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Properties
IUPAC Name |
pyridin-3-yl-[3-(trifluoromethyl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)11-5-1-3-9(7-11)12(18)10-4-2-6-17-8-10/h1-8,12,18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMOFSLPOYNDOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(C2=CN=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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